molecular formula C18H17Cl2N3O4S B12735026 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(phenylthio)-2-propanol nitrate CAS No. 83337-43-3

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(phenylthio)-2-propanol nitrate

Cat. No.: B12735026
CAS No.: 83337-43-3
M. Wt: 442.3 g/mol
InChI Key: DEPHXFPLEJBQND-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(phenylthio)-2-propanol nitrate is a complex organic compound that features a combination of dichlorophenyl, imidazolyl, and phenylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(phenylthio)-2-propanol nitrate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which includes the dichlorophenyl and imidazolyl groups. This is followed by the introduction of the phenylthio group through nucleophilic substitution reactions. The final step involves the nitration of the propanol group to form the nitrate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically carried out in batch reactors or continuous flow systems to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(phenylthio)-2-propanol nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrate group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the phenylthio group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(phenylthio)-2-propanol nitrate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(phenylthio)-2-propanol nitrate involves its interaction with specific molecular targets. The imidazolyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenylthio group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrate group can release nitric oxide, which has various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-2-propanol: Lacks the phenylthio group, which may reduce its lipophilicity and biological activity.

    1-(Imidazol-1-yl)-3-(phenylthio)-2-propanol: Lacks the dichlorophenyl group, potentially altering its chemical reactivity and biological effects.

    2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(methylthio)-2-propanol nitrate: Contains a methylthio group instead of a phenylthio group, which may affect its overall properties.

Uniqueness

The unique combination of dichlorophenyl, imidazolyl, and phenylthio groups in 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(phenylthio)-2-propanol nitrate contributes to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

83337-43-3

Molecular Formula

C18H17Cl2N3O4S

Molecular Weight

442.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-1-imidazol-1-yl-3-phenylsulfanylpropan-2-ol;nitric acid

InChI

InChI=1S/C18H16Cl2N2OS.HNO3/c19-14-6-7-16(17(20)10-14)18(23,11-22-9-8-21-13-22)12-24-15-4-2-1-3-5-15;2-1(3)4/h1-10,13,23H,11-12H2;(H,2,3,4)

InChI Key

DEPHXFPLEJBQND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O.[N+](=O)(O)[O-]

Origin of Product

United States

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